molecular formula C20H16N2 B3081395 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine CAS No. 110144-22-4

4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine

Cat. No. B3081395
CAS RN: 110144-22-4
M. Wt: 284.4 g/mol
InChI Key: QRZWEROLVZUPJH-UHFFFAOYSA-N
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Description

The compound “4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine” is a structurally complex molecule. It has been used as a model tripodal push–pull system with three peripheral basic centers that may undergo protonation . The molecule has been characterized by thermogravimetry, IR spectroscopy, and powder X-ray diffraction .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of tris[4-(pyridin-4-yl)phenyl]amine (TPPA) involves intercalation into layered materials bearing acidic functionalities . Other synthetic routes involve reactions such as the Ullmann reaction and pyridine coordination .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been found that molecules like this can be placed in the interlayer space of hosts by anchoring two peripheral nitrogen atoms to one host layer and the opposite pyridine-4-yl terminus to the other neighboring host layer .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, its protonation/quaternization affords molecules with enhanced intramolecular charge-transfer (ICT), which has been documented by electrochemical measurements, UV-Vis spectra, and calculated properties such as the HOMO/LUMO levels and the first and second hyperpolarizabilities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the properties of tris[4-(pyridin-4-yl)phenyl]amine (TPPA) have been analyzed using thermogravimetry, IR spectroscopy, and powder X-ray diffraction .

Scientific Research Applications

Protein Kinase Inhibition

The pyrido[3,4-g]quinazoline scaffold, to which our compound belongs, has been identified as a relevant scaffold for protein kinase inhibition. Specifically, the planar pyrido[3,4-g]quinazoline tricyclic system is essential for maintaining protein kinase inhibitory potency. Researchers have synthesized derivatives of our compound and evaluated them against a panel of protein kinases. These results highlight the importance of the planarity of the central cycle in maintaining inhibitory activity .

Nanomolar Inhibitors

Previous studies have identified pyrido[3,4-g]quinazolines as nanomolar inhibitors of specific kinases (e.g., Cdc-like kinase 1 and Dual-specificity tyrosine-regulated kinase 1A). Our compound’s derivatives may contribute to this class of potent kinase inhibitors .

properties

IUPAC Name

4-[2-[4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZWEROLVZUPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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